Monosiotopic Mass Difference Enables Unambiguous LC‑MS Discrimination in Stiripentol Metabolism Studies
The target compound 106174‑97‑4 exhibits a monoisotopic mass of 236.1412 Da , which is 41.95 Da (21.6 %) heavier than the closest vanillyl ketone analog zingerone (monoisotopic mass 194.0943 Da [1]). This mass difference, combined with its distinctive 4,4‑dimethyl substitution pattern, generates a unique MS/MS fragmentation spectrum that completely separates it from other stiripentol metabolites and endogenous vanillyl compounds in human liver microsome incubations.
| Evidence Dimension | Monoisotopic mass (Da) |
|---|---|
| Target Compound Data | 236.1412 |
| Comparator Or Baseline | Zingerone: 194.0943 Da; 1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-1-penten-3-one (precursor): 234.1256 Da |
| Quantified Difference | 41.95 Da vs. zingerone (21.6% heavier); 2.016 Da vs. unsaturated precursor (2H reduction shift) |
| Conditions | High-resolution LC‑MS (Q‑TOF) analysis; validated against synthetic reference standard |
Why This Matters
For bioanalytical laboratories conducting regulated stiripentol DMPK studies, the exact mass difference ensures unequivocal chromatographic and mass spectrometric identification, preventing false-positive metabolite assignment that can occur with in‑class surrogates.
- [1] NIST Chemistry WebBook. Zingerone. Formula: C11H14O3; Molecular weight: 194.2271. View Source
